![molecular formula C9H18N2O3 B8564146 methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B8564146.png)
methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucylglycine methyl ester is a dipeptide ester composed of leucine and glycine, with a methyl ester group attached to the glycine residue
准备方法
Synthetic Routes and Reaction Conditions
L-Leucylglycine methyl ester can be synthesized through the esterification of leucine and glycine. One common method involves the use of trimethylchlorosilane in methanol to esterify the amino acids . The reaction typically proceeds under mild conditions and yields the desired ester in good to excellent yields.
Industrial Production Methods
Industrial production of L-Leucylglycine methyl ester often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
L-Leucylglycine methyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces leucine, glycine, and methanol.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced forms of the compound can be obtained.
科学研究应用
L-Leucylglycine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
L-Leucylglycine methyl ester exerts its effects primarily through its interaction with cellular enzymes and receptors. It is taken up by cells via receptor-mediated endocytosis and converted into active forms by dipeptidyl peptidase I in lysosomes . This conversion leads to the rupture of lysosomes and subsequent activation of apoptotic pathways, including the activation of caspase-3-like proteases and DNA fragmentation .
相似化合物的比较
Similar Compounds
L-Leucine methyl ester: A simpler ester of leucine, used in similar applications but lacks the glycine residue.
L-Leucyl-L-leucine methyl ester: Another dipeptide ester with two leucine residues, known for its lysosomotropic properties.
Uniqueness
Its ability to induce apoptosis through lysosomal disruption sets it apart from other similar compounds .
属性
分子式 |
C9H18N2O3 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
methyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)4-7(10)9(13)11-5-8(12)14-3/h6-7H,4-5,10H2,1-3H3,(H,11,13)/t7-/m0/s1 |
InChI 键 |
QWZYDRRCPIDYNS-ZETCQYMHSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)OC)N |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B8564074.png)
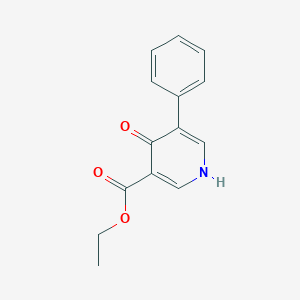
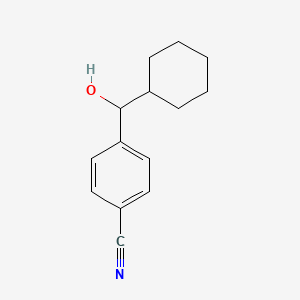
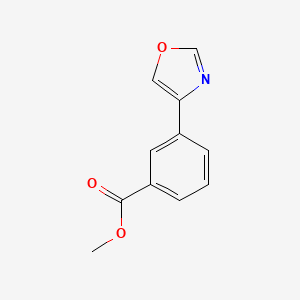

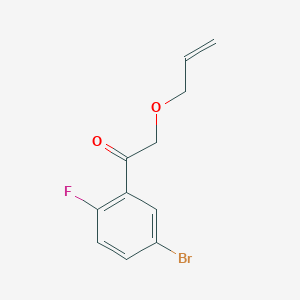

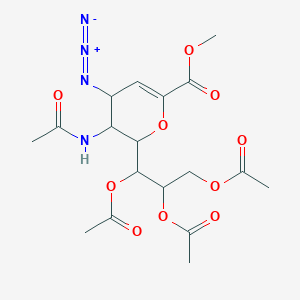


![Methyl 3-{4-[(6-hydroxyhexyl)oxy]phenyl}prop-2-enoate](/img/structure/B8564147.png)


